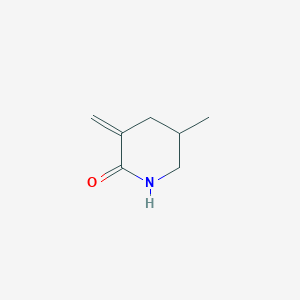
5-Methyl-3-methylidenepiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-methylidenepiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-methylidenepiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-butanone with ammonia or primary amines, followed by cyclization to form the piperidine ring . The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-methylidenepiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-3-methylidenepiperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-3-methylidenepiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Piperine: An alkaloid found in black pepper with various biological activities.
Evodiamine: A bioactive compound with anticancer properties.
Uniqueness
5-Methyl-3-methylidenepiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Methyl-3-methylidenepiperidin-2-one, also known by its chemical identifier 514847-19-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Molecular Formula: C8H13N
Molecular Weight: 139.19 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1(CCCN1=C(C)C)C=O
Research indicates that this compound interacts with various biological targets, potentially affecting pathways involved in neurotransmission and enzyme inhibition. Its structural features suggest it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against a range of bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Neuropharmacological Effects
Preliminary research suggests that this compound may influence neuropharmacological pathways. It appears to modulate serotonin receptor activity, which could have implications for mood regulation and anxiety disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Neuropharmacological | Potential modulation of serotonin receptors | |
| Enzyme Inhibition | Possible inhibition of specific enzymes involved in neurotransmitter metabolism |
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted at a university laboratory evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections. -
Neuropharmacological Assessment
In another study focusing on neuropharmacological effects, researchers administered varying doses of the compound to animal models exhibiting anxiety-like behaviors. The findings revealed that doses between 10 mg/kg and 30 mg/kg significantly reduced anxiety levels as assessed by the elevated plus maze test, indicating its potential role as an anxiolytic agent.
Properties
CAS No. |
514847-19-9 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-methyl-3-methylidenepiperidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-5-3-6(2)7(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
FXXAMTSVUDYLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C)C(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















